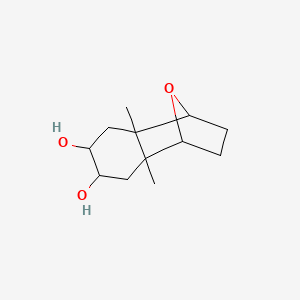
tert-butyl (S)-1-((S)-1-((S)-5-guanidino-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Boc-Deacetylleupeptin, also known as Nα-t-Boc-Leu-Leu-Arg-al, is a synthetic peptide derivative. It is a modified form of leupeptin, a naturally occurring protease inhibitor. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Boc-Deacetylleupeptin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The Boc group is introduced to protect the amino groups during the synthesis process. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of alpha-Boc-Deacetylleupeptin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of robust resins and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Alpha-Boc-Deacetylleupeptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Alpha-Boc-Deacetylleupeptin has a wide range of applications in scientific research:
Mechanism of Action
Alpha-Boc-Deacetylleupeptin exerts its effects by inhibiting proteases, enzymes that break down proteins. The Boc group protects the amino terminus, allowing the compound to interact with the active site of proteases, thereby preventing substrate binding and subsequent protein degradation . The molecular targets include serine and cysteine proteases, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leupeptin: Another derivative with a different protecting group, used in similar applications but with different stability and solubility profiles.
Uniqueness
Alpha-Boc-Deacetylleupeptin stands out due to its enhanced stability and solubility, making it more suitable for various research and industrial applications. The presence of the Boc group also allows for selective deprotection under mild acidic conditions, providing greater control over the synthesis process .
Properties
Molecular Formula |
C23H44N6O5 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H44N6O5/c1-14(2)11-17(19(31)27-16(13-30)9-8-10-26-21(24)25)28-20(32)18(12-15(3)4)29-22(33)34-23(5,6)7/h13-18H,8-12H2,1-7H3,(H,27,31)(H,28,32)(H,29,33)(H4,24,25,26)/t16-,17-,18-/m0/s1 |
InChI Key |
DBKWAMISRGINGJ-BZSNNMDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)


![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)

![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)








